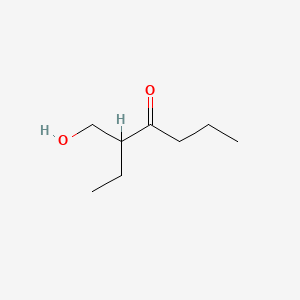

3-(Hydroxymethyl)-heptan-4-one

Description

BenchChem offers high-quality 3-(Hydroxymethyl)-heptan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-heptan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

27970-80-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-(hydroxymethyl)heptan-4-one |

InChI |

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

ITUPVOZAYWZFTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Unveiling a Versatile Bifunctional Building Block

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Hydroxymethyl)-heptan-4-one

3-(Hydroxymethyl)-heptan-4-one (CAS No. 27970-80-5) is a compelling molecule for synthetic chemists, embodying the unique reactivity of a β-hydroxy ketone within a flexible aliphatic framework.[1] This structure, featuring both a secondary ketone and a primary alcohol, provides two distinct and strategically valuable points for chemical modification. Its importance lies not in its direct application but in its potential as a sophisticated intermediate for constructing more complex molecular architectures, particularly chiral molecules relevant to the pharmaceutical and fragrance industries.[2][3] The inherent polarity and reactivity of both functional groups allow for a diverse range of transformations, making it a valuable synthon for creating carbon-carbon bonds and introducing further functionality. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactive potential, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

The fundamental properties of 3-(Hydroxymethyl)-heptan-4-one define its behavior in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and computed properties.[4] For practical reference, experimental data for the closely related isomer, 3-(Hydroxymethyl)-heptan-2-one, is provided for comparison.[5]

Table 1: Chemical Identifiers and Names

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 27970-80-5 | [6] |

| Molecular Formula | C₈H₁₆O₂ | [7] |

| Molecular Weight | 144.21 g/mol | [7] |

| IUPAC Name | 3-(hydroxymethyl)heptan-4-one | |

| Synonyms | 3-methylolheptan-4-one, 2-Ethyl-1-hydroxyhexan-3-one | [4] |

| SMILES | CCCC(=O)C(CC)CO | [4] |

| InChIKey | ITUPVOZAYWZFTF-UHFFFAOYSA-N |[7] |

Table 2: Physical Property Data

| Property | Value (Computed for 3-(HO-methyl)-heptan-4-one) | Value (Experimental, 3-(HO-methyl)-heptan-2-one) | Source(s) |

|---|---|---|---|

| Boiling Point | Not Available | 94-96 °C @ 9.0 mmHg | [4][5] |

| Density | Not Available | 0.945 - 0.949 g/cm³ | [4][5] |

| Refractive Index | Not Available | 1.444 - 1.447 | [4][5] |

| XLogP3-AA | 1.0 | 1.2 | [7],[5] |

| Hydrogen Bond Donor Count | 1 | 1 | [7],[5] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [7],[5] |

| Polar Surface Area | 37.3 Ų | 37.3 Ų |[7],[5] |

Spectroscopic Characterization for Structural Verification

Confirming the structure of 3-(Hydroxymethyl)-heptan-4-one relies on a combination of spectroscopic techniques. The expected spectral data provides a unique fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Based on analysis of known spectra, the following assignments are expected.[8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Assignment (Structure) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| a (CH₃-CH₂-CH₂-) | ~0.87 | Triplet | 3H | ~13.8 |

| b (CH₃-CH₂-CH₂-) | ~1.50 | Multiplet | 2H | ~17.3 |

| c (CH₃-CH₂-CH₂-C=O) | ~2.33 | Triplet | 2H | ~42.3 |

| d (-C=O-CH(CH₂OH)-CH₂-) | ~2.65 | Multiplet | 1H | ~55.6 |

| e (-CH-CH₂-CH₃) | ~1.60 | Multiplet | 2H | ~22.6 |

| f (-CH-CH₂-CH₃) | ~0.91 | Triplet | 3H | ~11.6 |

| g (-CH₂-OH) | ~3.14 (variable) | Multiplet | 2H | ~63.0 (approx.) |

| h (-CH₂-OH) | ~1.82 (variable) | Broad Singlet | 1H | - |

| i (-C=O-) | - | - | - | ~208.1 |

Note: The chemical shift of the hydroxyl proton (h) is variable and depends on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of the key functional groups. The spectrum is dominated by two characteristic absorption bands.[9]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , which is characteristic of the hydroxyl group's stretching vibration and indicative of hydrogen bonding.[9]

-

C=O Stretch: A sharp, intense absorption band is expected around 1715 cm⁻¹ , corresponding to the carbonyl stretch of a saturated aliphatic ketone.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns. While a published spectrum is unavailable, a predicted fragmentation can be derived from established principles for alcohols and ketones.[12][13]

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 144 would be observed.

-

Alpha-Cleavage (Ketone): The most significant fragmentation for ketones is cleavage of the bond alpha to the carbonyl group. This would lead to two primary acylium ion fragments:

-

Loss of a propyl radical (•C₃H₇): [M - 43]⁺ = m/z 101

-

Loss of the ethyl-hydroxymethyl radical (•CH(CH₂OH)CH₂CH₃): [M - 73]⁺ = m/z 71

-

-

Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can result in the loss of an ethyl group to form a fragment at m/z 115 .

-

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to an [M - 18]⁺ peak at m/z 126 .[14]

Synthesis and Purification

The most direct and well-documented synthesis of 3-(Hydroxymethyl)-heptan-4-one is the chemoselective oxidation of its precursor, 2-ethyl-1,3-hexanediol.[9][15] This method is effective because mild oxidizing agents preferentially oxidize the more sterically accessible and electron-rich secondary alcohol to a ketone while leaving the primary alcohol intact.[9][16]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-(Hydroxymethyl)-heptan-4-one.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established laboratory procedures.[9][17]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.50 g of 2-ethyl-1,3-hexanediol in 4.5 mL of glacial acetic acid.

-

Cooling: Place the flask in a water/ice bath to cool the solution. Begin stirring.

-

Oxidant Addition: While monitoring the temperature to ensure it does not exceed 30°C, slowly add 3.5 mL of sodium hypochlorite solution (household bleach, ~5-6%) in small portions over a period of 10 minutes.

-

Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent over-oxidation or side reactions. Acetic acid acts as a catalyst for the hypochlorite oxidation.[9]

-

-

Reaction: After the addition is complete, remove the water bath and allow the mixture to stir at room temperature for 1 hour. The persistence of a slight yellow-green color indicates an excess of the oxidant.[17]

-

Workup - Quenching: Pour the reaction mixture into a beaker containing approximately 15 mL of saturated aqueous sodium chloride solution and ice.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with three 10 mL portions of diethyl ether. Combine the organic layers.

-

Workup - Washing: Wash the combined organic extracts sequentially with:

-

Four 3 mL portions of 10% (w/v) aqueous sodium carbonate solution.

-

Two 3 mL portions of 5% (w/v) aqueous sodium hydroxide solution.

-

Self-Validation: These washes neutralize the remaining acetic acid and remove phenolic byproducts, which can be monitored by TLC.

-

-

Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate. Gravity filter the solution into a pre-weighed round-bottom flask.

-

Purification: Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the final product, 3-(Hydroxymethyl)-heptan-4-one, as a liquid.[16]

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-(Hydroxymethyl)-heptan-4-one is the cornerstone of its synthetic value. The ketone and alcohol groups can be targeted selectively or react in concert to form cyclic structures.

Caption: Key reaction pathways for 3-(Hydroxymethyl)-heptan-4-one.

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as esterification with acyl chlorides or carboxylic acids, oxidation to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC), or conversion to an ether via the Williamson ether synthesis .

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack . Reduction with sodium borohydride (NaBH₄) will yield the corresponding 2-ethyl-1,3-hexanediol. It can be converted to an alkene via the Wittig reaction . Importantly, the α-proton (at C3) is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a kinetically controlled enolate , a powerful nucleophile for C-C bond formation.[2]

-

Intramolecular Reactions: Under certain conditions (e.g., acid or base catalysis), the molecule can undergo intramolecular cyclization between the hydroxyl group and the enol or enolate form of the ketone to form cyclic hemiacetals or other heterocyclic structures.

Applications in Research and Development

The primary application of 3-(Hydroxymethyl)-heptan-4-one is as a versatile intermediate in multi-step organic synthesis. Its bifunctional nature allows it to serve as a linchpin, connecting different molecular fragments or serving as a scaffold upon which complexity is built.

-

Pharmaceutical Synthesis: Chiral alcohols are critical building blocks for active pharmaceutical ingredients (APIs).[3] The β-hydroxy ketone motif is a common feature in natural products and can be used to synthesize complex polyketide-like structures. The ability to stereoselectively reduce the ketone or modify the alcohol provides access to a range of chiral synthons.

-

Precursor to Other Compounds: It serves as a direct precursor to molecules like 3-(Hydroxymethyl)heptan-4-yl butanoate, a research compound synthesized via esterification.

-

Flavor and Fragrance: The related isomer, 3-(Hydroxymethyl)-heptan-2-one, is recognized as a flavoring agent.[5] This suggests that derivatives of 3-(Hydroxymethyl)-heptan-4-one could be explored for applications in the flavor and fragrance industry.

Safety and Handling

While a comprehensive toxicological profile for 3-(Hydroxymethyl)-heptan-4-one is not available, standard laboratory safety protocols for handling organic chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician.

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. (n.d.). 3-(Hydroxymethyl)-2-heptanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-(hydroxymethyl)heptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Odinity. (2018, May 3). Oxidation of 2-Ethyl-1,3-Hexanediol with Calcium Hypochlorite. Retrieved from [Link]

-

Studylib. (n.d.). Oxidation of 2-ethyl-1,3-hexanediol Lab Experiment. Retrieved from [Link]

-

Chegg. (2021, February 5). Solved: In oxidation of 2-ethyl-1,3-hexanediol with Sodium.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Titanium and Boron Mediated Aldol Reactions of .beta.-Hydroxy Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methylolheptan-4-one. Retrieved from [Link]

-

Chegg. (2021, February 28). Solved: Record 1-H NMR and 13C NMR spectra of 3-(Hydroxymethyl)-heptan-4-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]

-

Chegg. (2021, April 20). Solved: This is the H NMR of 3-(hydroxymethyl)heptan-4-one.... Retrieved from [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(hydroxymethyl)heptan-4-one. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Retrieved from [Link]

-

Chegg. (2018, March 19). Solved: Oxidation of 2-ethyl-1,3-hexanediol with calcium.... Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2014, January 30). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylheptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-(Hydroxymethyl)-2-heptanone (FDB015019). Retrieved from [Link]

-

ACS Publications. (n.d.). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | Request PDF. Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Heptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2017, October 18). Solved: This is IR of 3-(hydroxymethyl)-4-heptane from.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aldol condensation - Wikipedia [en.wikipedia.org]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-(Hydroxymethyl)-2-heptanone | C8H16O2 | CID 5362561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(hydroxymethyl)heptan-4-one | CAS#:27970-80-5 | Chemsrc [chemsrc.com]

- 7. (3S)-3-(hydroxymethyl)heptan-4-one | C8H16O2 | CID 93476396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solved 0.91 0.87 14.04 12.04 10.04 8.0- 6.0- 2.65 9.41 2.33 | Chegg.com [chegg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. youtube.com [youtube.com]

- 15. chegg.com [chegg.com]

- 16. odinity.com [odinity.com]

- 17. studylib.net [studylib.net]

3-(Hydroxymethyl)-heptan-4-one CAS number 27970-80-5

An In-Depth Technical Guide to 3-(Hydroxymethyl)-heptan-4-one (CAS: 27970-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Hydroxymethyl)-heptan-4-one (CAS No. 27970-80-5), a β-hydroxy ketone of interest in synthetic organic chemistry. While not extensively documented in peer-reviewed literature, its structure presents significant potential as a versatile building block for more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document synthesizes available data with established chemical principles to offer insights into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications. We present detailed, theory-backed protocols and predictive data to empower researchers in utilizing this compound to its full potential.

Introduction and Molecular Overview

3-(Hydroxymethyl)-heptan-4-one belongs to the β-hydroxy ketone class of organic compounds. This structural motif is a common feature in natural products and serves as a powerful synthon in organic synthesis, most notably as a product of the venerable Aldol reaction. The molecule contains two key functional groups: a secondary alcohol and a ketone, separated by a methylene bridge. This arrangement, along with the presence of a stereocenter at the carbinol carbon, makes it a valuable chiral precursor for the synthesis of complex target molecules.

The strategic value of 3-(Hydroxymethyl)-heptan-4-one lies in the orthogonal reactivity of its hydroxyl and carbonyl groups, allowing for selective chemical transformations. This guide will deconstruct the molecule's properties from first principles, propose robust methodologies for its synthesis and handling, and explore its potential as a reactive intermediate in drug discovery and development workflows.

Physicochemical Properties and Spectroscopic Signature

Characterization is the cornerstone of chemical research. The following data, compiled from supplier technical sheets, provides the fundamental physicochemical identity of the compound.

| Property | Value | Source |

| CAS Number | 27970-80-5 | |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| Physical State | Liquid (at standard conditions) | Predicted |

| Boiling Point | Approx. 227.7 °C at 760 mmHg | Predicted |

| Density | Approx. 0.9 g/cm³ | Predicted |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). Limited solubility in water. | Predicted |

Predictive Spectroscopic Analysis

In the absence of published spectra, the following analysis is based on established principles of spectroscopy for analogous structures.

-

¹H NMR (Proton NMR): The spectrum is expected to be complex due to diastereotopic protons. Key diagnostic signals would include:

-

A triplet at ~0.9 ppm corresponding to the two terminal methyl groups (CH₃-CH₂).

-

Multiplets between ~1.3-1.7 ppm for the various methylene (CH₂) groups.

-

A distinct multiplet or doublet of doublets for the proton on the hydroxyl-bearing carbon (CH-OH) around 3.8-4.2 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A multiplet for the proton alpha to the carbonyl group (~2.5-2.8 ppm).

-

-

¹³C NMR (Carbon NMR): The key diagnostic signal is the carbonyl carbon, which is expected to appear significantly downfield.

-

Carbonyl Carbon (C=O): ~210-215 ppm.

-

Carbinol Carbon (CH-OH): ~65-75 ppm.

-

Alkyl Carbons: A series of signals in the upfield region (~10-40 ppm).

-

-

IR (Infrared) Spectroscopy: The spectrum will be dominated by two strong, characteristic absorption bands.

-

A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A sharp, intense band around 1710 cm⁻¹ corresponding to the C=O stretch of the aliphatic ketone.

-

Synthesis and Retrosynthetic Analysis

The most logical and direct approach to constructing a β-hydroxy ketone like 3-(Hydroxymethyl)-heptan-4-one is through an Aldol-type reaction.

Retrosynthetic Analysis

A disconnection at the Cα-Cβ bond immediately reveals the precursor molecules: heptan-4-one and formaldehyde. This suggests a directed Aldol addition as the key synthetic step.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Enolate Formation:

-

Charge the flask with anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add heptan-4-one (1.0 eq) to the cold THF.

-

Slowly add a solution of Lithium diisopropylamide (LDA, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. Causality: This step generates the regioselective kinetic enolate at the less-hindered α-carbon, which is crucial for the desired reaction.

-

-

Reaction with Formaldehyde:

-

Add freshly depolymerized paraformaldehyde (1.5 eq) to the reaction mixture as a powder.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Aqueous Workup:

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The polarity is chosen to effectively separate the more polar product from the non-polar starting material.

-

Chemical Reactivity and Synthetic Utility

The utility of 3-(Hydroxymethyl)-heptan-4-one stems from the distinct reactivity of its two functional groups. This allows it to serve as a versatile node for building molecular complexity.

Caption: Potential chemical transformations of the title compound.

-

At the Carbonyl Group: The ketone is susceptible to nucleophilic attack.

-

Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, yielding a 1,3-diol. This product is a valuable precursor for forming cyclic acetals or for polymer chemistry.

-

Grignard/Organolithium Addition: Addition of organometallic reagents will generate a tertiary alcohol, providing a route to expand the carbon skeleton.

-

-

At the Hydroxyl Group: The primary alcohol can be readily functionalized.

-

Oxidation: Selective oxidation using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will yield the corresponding β-keto aldehyde, a highly reactive intermediate for further transformations.

-

Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers like TBDMS) to mask its reactivity while chemical modifications are performed at the ketone. This is a cornerstone strategy in multi-step synthesis.

-

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides allows for the introduction of a wide variety of functional groups, which can modulate the molecule's physical properties or serve as linking points for drug conjugates.

-

Safety, Handling, and Storage

As a research chemical, 3-(Hydroxymethyl)-heptan-4-one should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

| Safety Aspect | Recommendation |

| Hazard Class | Assumed to be an eye and skin irritant. May be harmful if swallowed or inhaled. |

| Handling | Use in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Future Outlook and Research Directions

The true potential of 3-(Hydroxymethyl)-heptan-4-one lies in its application as a chiral building block. Future research efforts could be directed towards:

-

Asymmetric Synthesis: Developing a catalytic, enantioselective Aldol reaction to access either the (R) or (S) enantiomer. This would dramatically increase its value for the synthesis of chiral drugs and natural products.

-

Scaffold Elaboration: Using the dual functionality to build libraries of complex molecules for high-throughput screening in drug discovery programs. The 1,3-oxygenated pattern is a common feature in polyketide natural products, many of which have potent biological activity.

-

Polymer Chemistry: Employing the diol derivative (obtained after reduction) as a monomer for the synthesis of novel polyesters or polyurethanes with tailored properties.

References

An In-depth Technical Guide to the Molecular Structure of 3-(Hydroxymethyl)-heptan-4-one

This guide provides a comprehensive technical overview of the molecular structure of 3-(hydroxymethyl)-heptan-4-one, a bifunctional organic molecule of interest to researchers, scientists, and drug development professionals. By integrating theoretical knowledge with practical insights, this document elucidates the key structural features of this β-hydroxy ketone through a detailed analysis of its synthesis and spectroscopic properties.

Introduction: The Significance of β-Hydroxy Ketones

β-hydroxy ketones are a pivotal class of organic compounds, serving as versatile intermediates in a multitude of synthetic pathways. Their inherent bifunctionality, possessing both a hydroxyl and a carbonyl group, allows for a diverse range of chemical transformations, making them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The specific arrangement of these functional groups in 3-(hydroxymethyl)-heptan-4-one presents a unique platform for stereoselective reactions and the introduction of further chemical diversity. This guide will delve into the precise molecular architecture of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Properties

3-(Hydroxymethyl)-heptan-4-one possesses the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [1]. Its structure is characterized by a heptan-4-one backbone with a hydroxymethyl group attached to the C-3 position. The presence of a chiral center at C-3 indicates that this molecule can exist as two enantiomers, (R)-3-(hydroxymethyl)-heptan-4-one and (S)-3-(hydroxymethyl)-heptan-4-one.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | 3-(Hydroxymethyl)-heptan-4-one | |

| CAS Number | 27970-80-5 | |

| Canonical SMILES | CCCC(=O)C(CC)CO | PubChem[1] |

| InChI | InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h7,9H,3-6H2,1-2H3 | PubChem[1] |

| InChIKey | ITUPVOZAYWZFTF-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 3-(Hydroxymethyl)-heptan-4-one

A common and effective method for the synthesis of 3-(hydroxymethyl)-heptan-4-one is the selective oxidation of the corresponding diol, 2-ethyl-1,3-hexanediol. This reaction highlights the differential reactivity of primary and secondary alcohols, providing a practical example of chemoselectivity in organic synthesis.

Reaction Principle and Mechanism

The oxidation of 2-ethyl-1,3-hexanediol with a mild oxidizing agent, such as sodium hypochlorite (NaOCl) in the presence of acetic acid, selectively converts the secondary alcohol to a ketone while leaving the primary alcohol intact. The acetic acid protonates the hypochlorite to form hypochlorous acid (HOCl), which is the active oxidizing species.

The proposed mechanism proceeds as follows:

-

Formation of Hypochlorous Acid: Sodium hypochlorite reacts with acetic acid to generate hypochlorous acid.

-

Activation of the Secondary Alcohol: The secondary hydroxyl group of the diol attacks the electrophilic chlorine atom of hypochlorous acid.

-

Elimination: A base (e.g., water or acetate) abstracts the proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and elimination of HCl and water.

The selectivity for the secondary alcohol over the primary alcohol can be attributed to the slightly greater steric hindrance around the primary alcohol, which disfavors the formation of the intermediate chlorate ester.

Sources

A Comprehensive Technical Guide to 3-(Hydroxymethyl)-heptan-4-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of 3-(hydroxymethyl)-heptan-4-one, a bifunctional organic molecule featuring both a ketone and a primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, this guide delves into the potential biological significance of this class of molecules, drawing parallels with endogenous β-hydroxy ketones that act as crucial signaling molecules. Detailed, field-proven protocols for its synthesis via selective oxidation and aldol condensation, as well as its purification and analytical characterization, are provided to ensure scientific integrity and reproducibility.

Introduction and Nomenclature

3-(Hydroxymethyl)-heptan-4-one is a branched-chain β-hydroxy ketone that holds potential as a versatile building block in organic synthesis and as a molecule of interest in medicinal chemistry. Its dual functionality allows for a variety of chemical transformations, making it a valuable intermediate. The structural arrangement of a hydroxyl group beta to a carbonyl is a common motif in biologically active natural products and pharmaceuticals.

IUPAC Naming and Synonyms

The systematic IUPAC name for this compound is 3-(hydroxymethyl)heptan-4-one . Due to the chiral center at the third carbon, stereoisomers exist, which are designated as (3S)-3-(hydroxymethyl)heptan-4-one and (3R)-3-(hydroxymethyl)heptan-4-one.[1]

A variety of synonyms are used in chemical literature and commercial listings, which can be a source of ambiguity. This guide aims to clarify its nomenclature by providing a comprehensive list of known synonyms:

-

2-Ethyl-1-hydroxy-3-hexanone[2]

-

3-methylolheptan-4-one

-

3-(Hydroxymethyl)-4-heptanone[2]

-

1-Hydroxy-2-ethyl-3-hexanone[2]

-

4-Heptanone, 3-(hydroxymethyl)-[3]

The Chemical Abstracts Service (CAS) Registry Number for 3-(hydroxymethyl)-heptan-4-one is 27970-80-5 .[3][4]

Physicochemical Properties

Experimentally determined physicochemical data for 3-(hydroxymethyl)-heptan-4-one is not widely available in the literature. However, computed properties and data from its close structural isomer, 3-(hydroxymethyl)-heptan-2-one, provide valuable estimations.

| Property | Value (Estimated/Computed) | Source |

| Molecular Formula | C₈H₁₆O₂ | [5] |

| Molecular Weight | 144.21 g/mol | [5] |

| Boiling Point | ~94-96 °C at 9 mmHg (for isomer) | [3] |

| Density | ~0.945-0.949 g/cm³ (for isomer) | [3] |

| Refractive Index | ~1.444-1.447 (for isomer) | [3] |

| XLogP3-AA | 1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

Synthesis Methodologies

The synthesis of 3-(hydroxymethyl)-heptan-4-one can be approached through two primary strategic disconnections: selective oxidation of a diol precursor and a carbon-carbon bond-forming aldol condensation. The choice of method depends on the availability of starting materials, desired scale, and stereochemical control requirements.

Synthesis via Selective Oxidation of 2-Ethyl-1,3-hexanediol

This method is a direct and often high-yielding approach, contingent on the availability of the precursor diol, 2-ethyl-1,3-hexanediol (also known as Etohexadiol, CAS: 94-96-2). The core principle is the chemoselective oxidation of the secondary alcohol to a ketone while preserving the primary alcohol.

Causality of Experimental Choices: Mild oxidizing agents are crucial to prevent over-oxidation of the primary alcohol to a carboxylic acid. Sodium hypochlorite (bleach) in the presence of acetic acid provides a cost-effective and efficient system for this transformation. The acetic acid acts as a catalyst, protonating the hypochlorite to form hypochlorous acid, the active oxidizing species. The reaction is typically run at controlled, low temperatures to minimize side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-ethyl-1,3-hexanediol (1 equivalent) in glacial acetic acid. Cool the mixture in an ice-water bath.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (household bleach, ~5.25-6%) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25-30 °C.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting diol and the appearance of a new, more polar spot indicates product formation. The persistence of a yellowish-green color indicates an excess of the oxidant.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated solution of sodium chloride (brine) and extract with a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acetic acid), sodium bisulfite solution (to quench excess oxidant), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(hydroxymethyl)-heptan-4-one.

Synthesis via Aldol Condensation

Retrosynthetic analysis of 3-(hydroxymethyl)-heptan-4-one points to a crossed aldol condensation between the enolate of pentan-2-one and propanal. This approach builds the carbon skeleton and sets the key functional groups in a single strategic step.

Causality of Experimental Choices: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used to quantitatively form the enolate of the ketone, preventing self-condensation. The reaction is run at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions. The aldehyde is then added to the pre-formed enolate. Alternatively, a base-catalyzed approach using sodium or potassium hydroxide can be employed, though this may lead to a mixture of products and requires careful control of reaction conditions.[6][7]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add pentan-2-one (1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Enolate Formation: Slowly add a solution of potassium hydroxide (or sodium hydroxide) (1.0 equivalent) in methanol or water while stirring vigorously. Allow the mixture to stir for 30-60 minutes at this temperature to facilitate enolate formation.

-

Aldehyde Addition: Cool the reaction mixture to -10 °C to 0 °C and add propanal (1.0 equivalent) dropwise, maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching and Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Caption: Workflow for the Aldol Condensation Synthesis.

Purification by Column Chromatography

The crude product from either synthesis will likely contain unreacted starting materials and side products. Purification is effectively achieved using silica gel column chromatography.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective for separating the more polar β-hydroxy ketone product from less polar impurities.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(hydroxymethyl)-heptan-4-one.

Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include:

-

Triplets and sextets corresponding to the propyl and ethyl chains.

-

A characteristic multiplet for the proton at the chiral center (C3).

-

A doublet for the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR will show eight distinct signals, with the carbonyl carbon appearing significantly downfield (typically >200 ppm). The carbon bearing the hydroxyl group will appear in the range of 60-80 ppm.

-

Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer. For complex spectra, 2D NMR experiments like COSY and HSQC can be employed for unambiguous signal assignment.

Infrared (IR) Spectroscopy

The IR spectrum is essential for confirming the presence of the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ confirms the presence of the ketone carbonyl group.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 144.21 g/mol .

-

Fragmentation: Common fragmentation patterns for ketones include alpha-cleavage on either side of the carbonyl group.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Caption: Analytical workflow for structural confirmation.

Potential Biological Significance and Applications

While 3-(hydroxymethyl)-heptan-4-one itself is primarily used for research purposes, its structural motif as a β-hydroxy ketone is of significant interest in drug development.[3] The endogenous ketone body, D-β-hydroxybutyrate , which shares this core functional group arrangement, is not merely a metabolic fuel but also a critical signaling molecule.[8]

D-β-hydroxybutyrate has been shown to:

-

Inhibit Histone Deacetylases (HDACs): This epigenetic modification can alter gene expression, and HDAC inhibitors are an important class of anticancer drugs.[9]

-

Act as a Ligand for G-protein Coupled Receptors (GPCRs): Specifically, it is an agonist for the hydroxycarboxylic acid receptor 2 (HCA₂), which is involved in modulating immune responses.[8]

-

Suppress Inflammasome Activation: It can attenuate inflammatory pathways, such as the NLRP3 inflammasome, suggesting a role in controlling inflammation.[10][11]

The ability of a small, simple molecule like β-hydroxybutyrate to exert these profound biological effects highlights the potential for other β-hydroxy ketones to possess novel pharmacological activities. The structural modifications present in 3-(hydroxymethyl)-heptan-4-one—specifically its longer, branched aliphatic chain—could modulate its lipophilicity, metabolic stability, and interaction with biological targets, making it and similar structures intriguing candidates for screening in drug discovery programs, particularly in areas of metabolic disease, inflammation, and oncology. Furthermore, some studies have indicated that β-keto esters, which are structurally related, can be designed to have antibacterial activity by inhibiting quorum sensing.[12]

Safety and Handling

As with any chemical, 3-(hydroxymethyl)-heptan-4-one should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, consult a physician.[3]

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]

-

Toxicology: Detailed toxicological data for 3-(hydroxymethyl)-heptan-4-one is not available. However, studies on other aliphatic ketones suggest that toxicity can be influenced by chain length and may include irritation to the respiratory tract upon inhalation.[13][14] Some ketones can also potentiate the toxicity of other chemicals.[14] All uncharacterized compounds should be handled as potentially hazardous.

Conclusion

3-(Hydroxymethyl)-heptan-4-one is a multifaceted molecule whose identity is clarified by a range of synonyms. Its synthesis is readily achievable through established organic chemistry reactions, and its structure can be confirmed by standard analytical techniques. Beyond its utility as a synthetic intermediate, its structural similarity to biologically active signaling molecules like β-hydroxybutyrate positions it and its derivatives as compounds of interest for future research in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the potential of this versatile β-hydroxy ketone.

References

-

PubChem. (3S)-3-(hydroxymethyl)heptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Eldridge, G., et al. (2014). The National Toxicology Program inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone (CAS No. 1629-58-9) in F344/N rats and B6C3F1 mice. Toxicology and Applied Pharmacology, 276(2), 107-117.

- Hewitt, W. R., & Brown, E. M. (1984). Nephrotoxic Interactions between Ketonic Solvents and Halogenated Aliphatic Chemicals. Toxicological Sciences, 4(5), 902–908.

- Hewitt, W. R., & Brown, E. M. (1984). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Fundamental and Applied Toxicology, 4(5), 902-908.

-

Chemsrc. (n.d.). 3-(hydroxymethyl)heptan-4-one. Retrieved from [Link]

-

LeeLin, J. (2020). CHEM 420 Aldol Experiment (Part 3): Purification of Aldol Product by Column Chromatography. YouTube. Retrieved from [Link]

- Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of Biochemical and Biophysical Methods, 22(4), 321-329.

- U.S. EPA. (2011). Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction. U.S. Environmental Protection Agency.

-

Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-(hydroxymethyl)heptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

- Sharma, M., et al. (2012). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts.

- Ganesan, P., et al. (2021). Multivariate Analysis Reveals That Unsubstituted β-Ring and C8-Keto Structures Are Important Factors for Anti-Inflammatory Activity of Carotenoids. Marine Drugs, 19(10), 575.

- Thermo Fisher Scientific. (2023).

-

Chem Survival. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. YouTube. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes (using Umpolung). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

- Kumar, A., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094.

-

Wikipedia. (n.d.). β-Hydroxybutyric acid. Retrieved from [Link]

-

Sourav Sir's Classes. (2022). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds. YouTube. Retrieved from [Link]

-

Chad's Prep. (n.d.). Aldol Reactions. Retrieved from [Link]

- Norgren, J., et al. (2020). Ketosis After Intake of Coconut Oil and Caprylic Acid—With and Without Glucose: A Cross-Over Study in Healthy Older Adults. Frontiers in Nutrition, 7, 595204.

- Tu, S., et al. (2022). The ketone body β-hydroxybutyrate shifts microglial metabolism and suppresses amyloid-β oligomer-induced inflammation in human microglia.

- Stubbs, B. J., et al. (2021). Investigating Ketone Bodies as Immunometabolic Countermeasures against Respiratory Viral Infections. Metabolites, 11(2), 99.

- Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1297.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(Hydroxymethyl)heptane-4-one [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(hydroxymethyl)heptan-4-one | CAS#:27970-80-5 | Chemsrc [chemsrc.com]

- 5. (3S)-3-(hydroxymethyl)heptan-4-one | C8H16O2 | CID 93476396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Aldol condensation - Wikipedia [en.wikipedia.org]

- 8. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. The ketone body β-hydroxybutyrate shifts microglial metabolism and suppresses amyloid-β oligomer-induced inflammation in human microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Ketone Bodies as Immunometabolic Countermeasures against Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Data of 3-(Hydroxymethyl)-heptan-4-one

This guide provides an in-depth analysis of the spectroscopic data for 3-(hydroxymethyl)-heptan-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this bifunctional molecule. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically rigorous examination.

Introduction

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is critical for interpreting its spectroscopic data.

Figure 1: Chemical structure of 3-(hydroxymethyl)-heptan-4-one.

The key structural features that will dominate the spectra are:

-

An ethyl group and a propyl group attached to the carbonyl carbon.

-

A chiral center at the C3 position.

-

A primary alcohol (-CH₂OH) group.

-

A ketone (C=O) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(hydroxymethyl)-heptan-4-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving complex multiplets.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is commonly used for calibration.

-

Predicted ¹H NMR Spectral Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Rationale for Assignment |

| H7 (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | J ≈ 7 | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. |

| H1 (CH₃) | 1.0 - 1.1 | Triplet (t) | 3H | J ≈ 7 | Terminal methyl group of the ethyl chain, coupled to the adjacent CH₂ group. |

| H6 (CH₂) | 1.5 - 1.7 | Sextet (or dt) | 2H | J ≈ 7 | Methylene group of the propyl chain, coupled to the adjacent CH₃ and CH₂ groups. |

| H2 (CH₂) | 1.6 - 1.8 | Quintet (or dq) | 2H | J ≈ 7 | Methylene group of the ethyl chain, coupled to the adjacent CH₃ and CH groups. |

| OH | 2.0 - 4.0 | Broad Singlet (br s) | 1H | - | Labile hydroxyl proton; its chemical shift is concentration and solvent dependent. |

| H5 (CH₂) | 2.4 - 2.6 | Triplet (t) | 2H | J ≈ 7 | Methylene group adjacent to the carbonyl, deshielded by the C=O group. |

| H3 (CH) | 2.7 - 2.9 | Multiplet (m) | 1H | - | Methine proton at the chiral center, coupled to the adjacent CH₂ groups and the hydroxymethyl protons. |

| H8 (CH₂) | 3.6 - 3.8 | Multiplet (m) | 2H | - | Diastereotopic protons of the hydroxymethyl group, adjacent to the chiral center and deshielded by the hydroxyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 256 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Interpreted ¹³C NMR Spectral Data:

Based on available data snippets and predictive models, the following chemical shifts are expected.[1]

| Carbon Assignment | Observed/Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C7 | ~13.8 | Terminal methyl carbon of the propyl group. |

| C1 | ~11.6 | Terminal methyl carbon of the ethyl group. |

| C6 | ~17.3 | Methylene carbon of the propyl group. |

| C2 | ~22.6 | Methylene carbon of the ethyl group. |

| C5 | ~42.3 | Methylene carbon alpha to the carbonyl group. |

| C3 | ~55.6 | Methine carbon at the chiral center, bonded to the hydroxymethyl group. |

| C8 | ~63.0 | Hydroxymethyl carbon, deshielded by the oxygen atom. |

| C4 (C=O) | ~215.0 | Carbonyl carbon, highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data and Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. Its presence is a strong indicator of the hydroxyl group. |

| 3000 - 2850 | C-H stretch | Alkanes (sp³ C-H) | Corresponds to the stretching vibrations of the C-H bonds in the ethyl and propyl chains. |

| ~1710 (strong) | C=O stretch | Ketone | This is a very characteristic and strong absorption for a saturated aliphatic ketone. |

| ~1050 | C-O stretch | Primary Alcohol | Corresponds to the stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of 3-(hydroxymethyl)-heptan-4-one is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol and an exact mass of approximately 144.115 Da.[2]

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Predicted Fragmentation Pathway and Interpretation:

The molecular ion peak (M⁺˙) at m/z = 144 would be expected. Key fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement.

Figure 2: Predicted major fragmentation pathways for 3-(hydroxymethyl)-heptan-4-one in EI-MS.

-

α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

-

Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z = 85 .

-

Loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z = 115 .

-

-

Other Fragmentations:

-

Loss of the hydroxymethyl group as a radical (•CH₂OH) is less common, but cleavage of the C-C bond could lead to a fragment from the loss of CH₃O, resulting in a peak at m/z = 113 .

-

A fragment corresponding to the propyl cation at m/z = 43 and the ethyl cation at m/z = 29 would also be expected.

-

Conclusion

The spectroscopic analysis of 3-(hydroxymethyl)-heptan-4-one provides a clear and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map out the carbon and proton environments, while IR spectroscopy confirms the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification and characterization of this bifunctional ketone, providing researchers and scientists with the foundational knowledge needed for their work in synthesis and drug development.

References

-

PubChem. (3S)-3-(hydroxymethyl)heptan-4-one. National Center for Biotechnology Information. [Link].

-

Chegg. (2021, February 28). Question: 0.91 0.87 14.04 12.04 10.04 8.0- 6.0- 2.65 9.41 2.33 1.82 4.0 1.60 3.14 2.04 1.50 2.04 0.0- 10.0 8.0 4.0 2.0 6.0 o / ppm 9.00. [Link].

Sources

An In-depth Technical Guide to the Synthesis Precursors of 3-(Hydroxymethyl)-heptan-4-one

This guide provides a detailed exploration of the synthetic pathways and immediate precursors for 3-(hydroxymethyl)-heptan-4-one, a β-hydroxy ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deep dive into the chemical logic, mechanistic underpinnings, and practical considerations for its synthesis. We will explore two primary, robust synthetic strategies, offering comparative insights to inform experimental design and precursor selection.

Strategic Overview: Retrosynthetic Analysis

Before delving into specific protocols, a retrosynthetic analysis of the target molecule, 3-(hydroxymethyl)-heptan-4-one, illuminates the most logical bond disconnections and reveals the primary precursor molecules. The key structural feature is the β-hydroxy ketone moiety, which strongly suggests a carbon-carbon bond formation via an aldol-type reaction or a nucleophilic addition of a hydroxymethyl anion equivalent.

Two primary disconnections are considered the most synthetically viable:

-

The Aldol Disconnection: Breaking the C3-C(hydroxymethyl) bond reveals heptan-4-one and formaldehyde as the precursors. This is the most classic and direct approach.

-

The Grignard/Nucleophilic Addition Disconnection: Breaking the same C3-C(hydroxymethyl) bond but envisioning a nucleophilic hydroxymethyl synthon (⁻CH₂OH) attacking the ketone carbonyl. This represents a more advanced, alternative strategy.

Caption: Retrosynthetic analysis of 3-(hydroxymethyl)-heptan-4-one.

Primary Synthesis Strategy: Base-Catalyzed Aldol Addition

The crossed aldol reaction is a powerful and atom-economical method for forming carbon-carbon bonds.[1][2] The synthesis of 3-(hydroxymethyl)-heptan-4-one via this route uses heptan-4-one and formaldehyde as the direct precursors.

Expertise & Rationale

Precursor Selection:

-

Heptan-4-one: This symmetrical ketone possesses enolizable α-protons at the C3 and C5 positions. Deprotonation at either position leads to the same enolate, simplifying the reaction and preventing the formation of constitutional isomers.

-

Formaldehyde: Formaldehyde is an ideal electrophile for a crossed aldol reaction for two key reasons. First, it lacks α-protons and therefore cannot enolize or undergo self-condensation, which significantly reduces the potential for side products.[3][4] Second, its carbonyl carbon is highly electrophilic and sterically unhindered, making it a very reactive acceptor for the ketone enolate.[4]

Catalyst Choice: A base catalyst is required to deprotonate the α-carbon of heptan-4-one to form the nucleophilic enolate ion.[5][6] While strong, non-nucleophilic bases like LDA could be used for complete and irreversible enolate formation, simpler alkali hydroxides (NaOH, KOH) or alkoxides are often sufficient for this type of reaction, which operates under equilibrium conditions.[3][7]

Reaction Mechanism

The reaction proceeds via a classic three-step base-catalyzed aldol addition mechanism.[3][5]

-

Enolate Formation: A hydroxide ion abstracts an α-proton from the C3 position of heptan-4-one, forming a resonance-stabilized enolate. This is the rate-determining step.

-

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the first step), yielding the final β-hydroxy ketone product, 3-(hydroxymethyl)-heptan-4-one, and regenerating the hydroxide catalyst.

Caption: Mechanism of the base-catalyzed aldol addition.

Experimental Protocol (Illustrative)

This protocol is adapted from established procedures for the hydroxymethylation of ketones.[7]

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add heptan-4-one (1 eq., e.g., 11.4 g, 0.1 mol) and a suitable solvent such as DMSO or THF (100 mL).

-

Reagent Addition: In a separate beaker, prepare a solution of aqueous formaldehyde (37% w/w, 1.2 eq., e.g., 9.7 mL, 0.12 mol) and potassium hydroxide (0.2 eq., e.g., 1.12 g, 0.02 mol).

-

Reaction Execution: Cool the flask containing the ketone to 0-5°C using an ice bath. Add the formaldehyde/KOH solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and neutralize by slow addition of 1M HCl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(hydroxymethyl)-heptan-4-one.

Alternative Strategy: Nucleophilic Hydroxymethylation via a Grignard Reagent

An alternative, more advanced approach avoids the use of formaldehyde directly and instead employs a "hydroxymethyl anion synthon." A prime example is the use of an (alkoxydialkylsilyl)methyl Grignard reagent, which adds to the ketone, followed by an oxidative workup to reveal the hydroxymethyl group.[8][9]

Expertise & Rationale

Precursor Selection:

-

Heptan-4-one: As before, this is the carbonyl electrophile.

-

(Isopropoxydimethylsilyl)methylmagnesium chloride: This specialized Grignard reagent acts as a nucleophilic ⁻CH₂Si(OR)R₂ group.[8] The silicon-carbon bond is stable during the initial addition but can be selectively cleaved in a subsequent oxidation step to generate the desired hydroxyl group. This two-step sequence effectively achieves a nucleophilic hydroxymethylation.[8][9]

Causality of the Method: This method is particularly valuable when the substrate is sensitive to the basic conditions of a traditional aldol reaction or when multiple enolization sites could lead to isomeric products. The Grignard addition is highly specific to the carbonyl carbon. The subsequent Tamao-Fleming oxidation is a reliable and high-yielding transformation for converting organosilanes to alcohols.

Reaction Mechanism

This synthesis is a two-stage process: Grignard addition followed by oxidative cleavage.

-

Grignard Addition: The silylmethyl Grignard reagent adds nucleophilically to the carbonyl carbon of heptan-4-one. An acidic workup protonates the resulting magnesium alkoxide to give the intermediate silylated alcohol.

-

Oxidative Cleavage (Tamao-Fleming Oxidation): The intermediate is treated with hydrogen peroxide and a fluoride source (e.g., KF) under basic conditions (e.g., KHCO₃). The fluoride attacks the silicon atom, forming a hypervalent silicate, which facilitates the migration of the alkyl group (the one attached to the alcohol) from silicon to an oxygen atom of the peroxide. This rearrangement and subsequent hydrolysis cleaves the C-Si bond, yielding the desired 1,2-diol structure, which in this case is the hydroxymethylated ketone.[8]

Caption: Two-stage workflow for the Grignard-based synthesis.

Experimental Protocol (Illustrative)

This protocol is adapted from the robust procedure for hydroxymethylation of cyclohexanone found in Organic Syntheses.[8]

Stage 1: Grignard Addition

-

Grignard Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare or obtain a standardized solution of (isopropoxydimethylsilyl)methylmagnesium chloride in dry THF.

-

Reaction Execution: Cool the Grignard solution (1.2 eq.) to 0°C. Add a solution of heptan-4-one (1 eq.) in dry THF dropwise over 30 minutes.

-

Reaction Monitoring & Work-up: Stir the mixture at 0°C for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic fractions, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to yield the crude silylated alcohol intermediate. This intermediate is often used directly in the next step without further purification.

Stage 2: Oxidative Cleavage

-

Reactor Setup: In a flask open to the air, dissolve the crude intermediate from Stage 1 in a 1:1 mixture of methanol and THF.

-

Reagent Addition: Add potassium fluoride (KF, 2 eq.) and potassium bicarbonate (KHCO₃, 1 eq.). To this stirred suspension, add 30% hydrogen peroxide (H₂O₂, ~3 eq.) in one portion at room temperature. The reaction is often exothermic.

-

Reaction and Work-up: Stir for 4-6 hours until the reaction is complete (monitored by TLC). Pour the mixture into a beaker with sodium thiosulfate solution to quench excess peroxide. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.

Comparative Analysis of Synthesis Routes

| Parameter | Aldol Addition Strategy | Grignard/Oxidation Strategy |

| Precursors | Heptan-4-one, Formaldehyde | Heptan-4-one, (Alkoxysilyl)methyl chloride, Mg |

| Reagent Cost & Availability | Low; precursors are common bulk chemicals. | High; specialized silyl halide is expensive. |

| Number of Steps | One primary synthetic step. | Two distinct synthetic steps. |

| Reaction Conditions | Mildly basic (e.g., KOH), room temp. | Anhydrous/inert conditions for Grignard; oxidative conditions for cleavage. |

| Key Advantages | Atom economical, inexpensive, simple setup. | High specificity, avoids issues with multiple enolization sites, good for base-sensitive substrates. |

| Potential Challenges | Potential for side reactions (Cannizzaro, poly-addition); requires careful temperature control. | Requires strict anhydrous techniques; Grignard reagent is moisture-sensitive; peroxide workup. |

| Typical Yield | Moderate to Good | Good to Excellent |

Conclusion

The synthesis of 3-(hydroxymethyl)-heptan-4-one is most directly and economically achieved via a base-catalyzed crossed aldol addition of heptan-4-one and formaldehyde. This method leverages inexpensive and readily available precursors and follows a well-understood, robust reaction mechanism. For substrates where this primary route may be problematic due to base sensitivity or competing side reactions, the nucleophilic hydroxymethylation using a silylmethyl Grignard reagent offers a powerful, albeit more complex and costly, alternative. The choice of synthetic strategy should be guided by the specific constraints of the research or development environment, including scale, cost, available equipment, and the chemical nature of related functional groups on a more complex substrate.

References

-

SRM University. ALDOL CONDENSATION. Available at: [Link]

-

Easy Chemistry State Board. (2019). Crossed aldol reaction mechanism/cross aldol condensation/Aldol/carbonyl compounds/12 tn new syll [Video]. YouTube. Available at: [Link]

-

Tamao, K., Ishida, N., & Kumada, M. (1989). Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent: 1-(Hydroxymethyl)cyclohexanol. Organic Syntheses, 67, 96. DOI: 10.15227/orgsyn.067.0096. Available at: [Link]

-

JoVE. (2023). Video: Crossed Aldol Reaction Using Weak Bases. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. Available at: [Link]

-

LibreTexts Chemistry. (2014). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. Available at: [Link]

-

SATHEE. Chemistry Reformatsky Reaction. Available at: [Link]

-

Cambridge University Press. Reformatsky Reaction. Available at: [Link]

-

LibreTexts Chemistry. (2015). 18.6: Crossed Aldol Condensation. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. Available at: [Link]

- Córdova, A., Notz, W., & Barbas, C. F. (2004). Direct organocatalytic asymmetric a-hydroxymethylation of ketones and aldehydes. Tetrahedron Letters, 45(15), 3065-3069. (Note: A similar procedure is described in this paper, providing a basis for the protocol).

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Hatano, M., Suzuki, S., & Ishihara, K. (2006). Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI. Journal of the American Chemical Society, 128(31), 9998-9999. Available at: [Link]

-

Kobayashi, S., et al. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of Antibiotics, 76, 543–548. Available at: [Link]

-

Meninno, S., & Lattanzi, A. (2016). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. The Journal of Organic Chemistry, 81(15), 6561-6570. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

-

ACS Omega. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega, 7(48), 44025–44033. Available at: [Link]

-

Wikipedia. Hydroxymethylation. Available at: [Link]

-

Sourav Sir's Classes. (2022). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. Available at: [Link]

- Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(19), 4076-4079.

-

Kim, Y., & Kodadek, T. (2019). Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. ACS Combinatorial Science, 21(6), 465-470. Available at: [Link]

-

Wikipedia. Aldol reaction. Available at: [Link]

-

ResearchGate. (2010). Chemo-enzymic preparation of hydroxymethyl ketones. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (2021). Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. Green Chemistry, 23, 845-849. Available at: [Link]

- Google Patents. (1949). US2462031A - Condensation of ketones with formaldehyde.

-

Meninno, S., & Lattanzi, A. (2016). Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. The Chemical Record, 16(4), 2016-2030. Available at: [Link]

-

ADI CHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

-

Chemistry Steps. Aldol Reaction – Principles and Mechanism. Available at: [Link]

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475. Available at: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aldol Reaction - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aldol reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US2462031A - Condensation of ketones with formaldehyde - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]